Welcome to the BenchChem Online Store!
molecular formula C16H16N4O B8301348 1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide

1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide

Cat. No. B8301348
M. Wt: 280.32 g/mol
InChI Key: YHPZSFAPCRBNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09265763B2

Procedure details

9.25 g of 1-(4-methoxybenzyl)-1H-indazole-3-carbonitrile (1-1-1, 35.1 mmol, 1 eq.) were suspended in 128 ml of dry methanol under a nitrogen atmosphere. 0.949 g (17.6 mmol, 0.5 eq.) of sodium methanolate were added. The reaction mixture was stirred for 18 hours at room temperature. To the resulting mixture were added 2.82 g (52.7 mmol, 1.5 eq.) of ammonium chloride and 1.0 ml (17.6 mmol, 0.5 eq.) of 100% acetic acid and stirred for 5 hours at 50° C. After cooling down at room temperature the mixture was concentrated in vacuo. The residue was partitioned between aq. half saturated sodium hydrogen carbonate solution and dichloromethane/isopropanol 4:1. The aqueous layer was extracted three times with dichloromethane/isopropanol 4:1. The combined organic layers were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography to yield 6.45 g (23 mmol, 65.5%) of the analytically pure target compound.
Name
1-(4-methoxybenzyl)-1H-indazole-3-carbonitrile
Quantity
9.25 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
0.949 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
128 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([C:17]#[N:18])=[N:9]2)=[CH:5][CH:4]=1.C[O-].[Na+].[Cl-].[NH4+:25].C(O)(=O)C>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([C:17](=[NH:25])[NH2:18])=[N:9]2)=[CH:19][CH:20]=1 |f:1.2,3.4|

Inputs

Step One
Name
1-(4-methoxybenzyl)-1H-indazole-3-carbonitrile
Quantity
9.25 g
Type
reactant
Smiles
COC1=CC=C(CN2N=C(C3=CC=CC=C23)C#N)C=C1
Step Two
Name
sodium methanolate
Quantity
0.949 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
2.82 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
128 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 hours at 50° C
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down at room temperature the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between aq. half saturated sodium hydrogen carbonate solution and dichloromethane/isopropanol 4:1
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with dichloromethane/isopropanol 4:1
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to yield 6.45 g (23 mmol, 65.5%) of the analytically pure target compound

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC1=CC=C(CN2N=C(C3=CC=CC=C23)C(N)=N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.